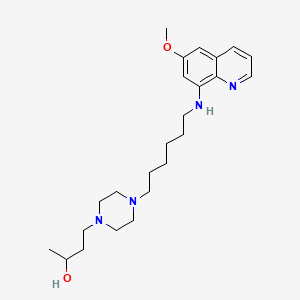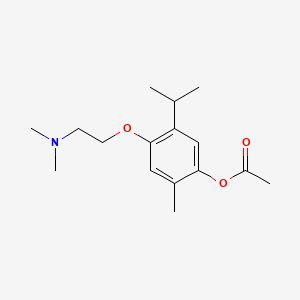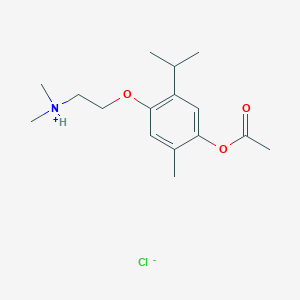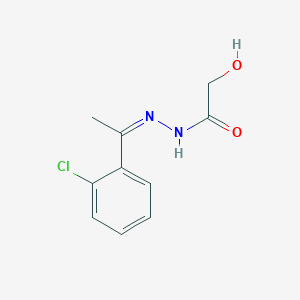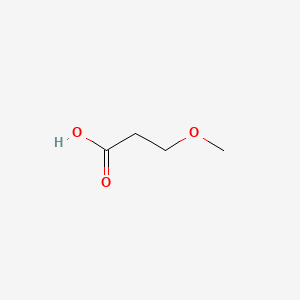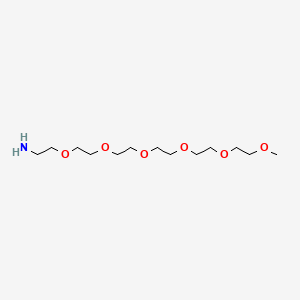![molecular formula C19H22N2O3S B1676853 2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine CAS No. 263384-65-2](/img/structure/B1676853.png)
2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine
Overview
Description
MS-245 is discontinued (DEA controlled substance). It is a tryptamine derivative which is used in scientific research. It acts as a selective 5-HT6 receptor antagonist with a Ki of 2.3 nM, and was derived through structure-activity relationship development of the selective 5-HT6 agonist EMDT. It has been used as a lead compound for further development of tryptamine-derived 5-HT6 antagonists. In animal studies it has been shown to boost the activity of, but not substitute for, both amphetamine and nicotine.
Mechanism of Action
Target of Action
MS-245, also known as L7TKH887Y7, is a potent antagonist of the serotonin (5-HT) receptor subtype 5-HT6 . The 5-HT6 receptor is one of the several receptor subtypes for 5-HT, which is a biogenic hormone that functions as a neurotransmitter and a hormone. It is involved in the transmission of signals in the brain .
Mode of Action
MS-245 interacts with its target, the 5-HT6 receptor, by binding to it and acting as an antagonist . This means that it blocks the action of 5-HT at the 5-HT6 receptor, preventing the normal function of 5-HT . This interaction and the resulting changes can lead to various effects depending on the specific role of the 5-HT6 receptor in different physiological processes .
Biochemical Pathways
Given its role as a 5-ht6 receptor antagonist, it is likely that it impacts the serotonergic system and the various physiological processes that this system regulates .
Result of Action
The molecular and cellular effects of MS-245’s action are largely dependent on the role of the 5-HT6 receptor in different cells and tissues. By acting as an antagonist at the 5-HT6 receptor, MS-245 can modulate the activity of the serotonergic system and potentially influence various physiological processes .
Biochemical Analysis
Biochemical Properties
MS-245 is known for its role as an antagonist of the serotonin 5-HT6 receptor. It binds to this receptor with a high affinity (Ki = 2.3 nM) and selectively inhibits its activity . The compound also shows selectivity over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2C . In biochemical reactions, MS-245 interacts with the 5-HT6 receptor, leading to a decrease in cyclic AMP (cAMP) production in cells expressing this receptor . This interaction is crucial for understanding the compound’s effects on neurotransmission and signal transduction pathways.
Cellular Effects
MS-245 has been shown to influence various cellular processes, particularly in the context of neurotransmission and cell signaling. By antagonizing the 5-HT6 receptor, MS-245 can modulate the activity of neurons and affect the release of neurotransmitters . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, in HEK293 cells expressing the 5-HT6 receptor, MS-245 decreases cAMP production, which is a key second messenger in many signaling pathways . Additionally, MS-245 has been observed to potentiate the effects of certain drugs, such as amphetamine, in animal studies .
Molecular Mechanism
The molecular mechanism of MS-245 involves its binding to the 5-HT6 receptor and subsequent inhibition of receptor activity . This binding prevents the receptor from interacting with its natural ligand, serotonin, thereby blocking the downstream signaling cascade. The inhibition of the 5-HT6 receptor by MS-245 leads to a reduction in cAMP levels, which can affect various cellular processes, including gene expression and metabolic pathways . The compound’s selectivity for the 5-HT6 receptor over other serotonin receptor subtypes is also an important aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of MS-245 have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function. MS-245 has been shown to be stable under standard storage conditions, with a shelf life of up to four years . In in vitro studies, the compound’s effects on cAMP production and neurotransmitter release have been observed over various time points, providing insights into its temporal dynamics . Long-term studies in animal models have also demonstrated the compound’s ability to modulate behavior and drug responses over extended periods .
Dosage Effects in Animal Models
The effects of MS-245 vary with different dosages in animal models. At lower doses, MS-245 has been shown to potentiate the effects of amphetamine, enhancing its stimulant properties . At higher doses, the compound can exhibit toxic or adverse effects, such as alterations in behavior and physiological functions . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile in preclinical studies.
Metabolic Pathways
MS-245 is involved in various metabolic pathways, primarily through its interaction with the 5-HT6 receptor . The compound’s inhibition of this receptor can affect metabolic flux and the levels of certain metabolites. For example, the reduction in cAMP production can influence energy metabolism and other cellular processes that rely on this second messenger . Additionally, MS-245’s selectivity for the 5-HT6 receptor over other receptor subtypes can lead to specific metabolic effects that are distinct from those of other serotonin receptor antagonists .
Transport and Distribution
The transport and distribution of MS-245 within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier and reach its target receptors in the central nervous system is a key aspect of its pharmacokinetics . Once inside the cells, MS-245 can bind to the 5-HT6 receptor and exert its effects on neurotransmission and cell signaling . The distribution of the compound within different tissues and its accumulation in specific cellular compartments are important factors in its overall activity and efficacy .
Subcellular Localization
MS-245’s subcellular localization is primarily determined by its interaction with the 5-HT6 receptor, which is predominantly found in the central nervous system . The compound’s ability to bind to this receptor and inhibit its activity can affect various cellular compartments, including the plasma membrane and intracellular signaling pathways . The targeting signals and post-translational modifications that direct MS-245 to specific compartments or organelles are important for understanding its precise mechanism of action and cellular effects .
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)-5-methoxyindol-3-yl]-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)12-11-15-14-21(19-10-9-16(24-3)13-18(15)19)25(22,23)17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJIQCBYMBZLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CN(C2=C1C=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501027131 | |
| Record name | 2-[5-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263384-65-2 | |
| Record name | MS-245 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263384652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[5-Methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]-N,N-dimethylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501027131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MS-245 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7TKH887Y7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


